Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate
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Overview
Description
Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate is a chemical compound with the molecular formula C12H21N3O2S and a molecular weight of 271.38 g/mol This compound belongs to the class of spiro compounds, which are characterized by a unique spiro linkage involving a triazaspiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a triazaspiro compound with ethyl acetate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate can be compared with other similar compounds such as:
Ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate: Similar structure but with a different spiro linkage.
Ethyl (3-thioxo-1,2,4-triazaspiro[4.7]dodec-2-yl)acetate: Contains a longer spiro linkage, leading to different chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific spiro structure and reactivity.
Biological Activity
Ethyl (3-thioxo-1,2,4-triazaspiro[4.6]undec-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic effects. This article provides a comprehensive overview of the synthesis, biological activity, and research findings surrounding this compound.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl acetate with various thiosemicarbazones and cycloalkanones under specific conditions. The process often utilizes catalysts and requires careful control of temperature and reaction time to yield the desired product effectively.
2.1 Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit notable antimicrobial properties. A study assessing various thioxo derivatives found that certain compounds demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably lower than those for their antifungal counterparts, indicating a stronger antibacterial effect .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 31.25 |
Compound B | S. aureus | 62.50 |
Ethyl (3-thioxo...) | E. coli | TBD |
2.2 Cytotoxic Activity
Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The MTT assay results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values suggesting potential as anticancer agents.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 25.00 |
MDA-MB-231 | 30.79 |
The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular targets involved in metabolic pathways and cell division processes. The presence of the thioxo group is believed to play a crucial role in its reactivity and interaction with biological macromolecules.
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds derived from triazole and thiazole frameworks:
- Antimicrobial Efficacy : A study demonstrated that various thiazole derivatives showed enhanced antimicrobial activity compared to their non-thiazole counterparts .
- Cytotoxicity Assessment : In vitro studies indicated that spiro compounds containing triazole rings exhibited promising cytotoxicity against multiple cancer cell lines .
5. Conclusion
This compound represents a significant area of research within medicinal chemistry due to its promising antimicrobial and cytotoxic properties. Ongoing studies are essential to fully elucidate its mechanisms of action and potential therapeutic applications.
Properties
CAS No. |
500279-71-0 |
---|---|
Molecular Formula |
C12H21N3O2S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
ethyl 2-(3-sulfanylidene-1,2,4-triazaspiro[4.6]undecan-2-yl)acetate |
InChI |
InChI=1S/C12H21N3O2S/c1-2-17-10(16)9-15-11(18)13-12(14-15)7-5-3-4-6-8-12/h14H,2-9H2,1H3,(H,13,18) |
InChI Key |
ILQGHWZZXGJUGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=S)NC2(N1)CCCCCC2 |
solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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